(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3,4-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3,4-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19Cl2NO5 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis
The compound and its derivatives are pivotal in the asymmetric synthesis of complex molecules. For instance, the asymmetric syntheses of enantiomerically pure piperidinecarboxylic acids, starting from L-aspartic acid and N-Cbz-beta-alanine, have been described, emphasizing the utility of such compounds in preparing optically pure intermediates for pharmaceutical applications (Xue et al., 2002).
Catalysis and Protective Group Chemistry
The tert-butoxycarbonyl group, a common protective group in organic synthesis, is utilized in various synthetic applications, including the tert-butoxycarbonylation of acidic proton-containing substrates. This demonstrates the compound's role in facilitating selective reactions under mild conditions, enhancing the efficiency of synthetic strategies (Saito et al., 2006).
Material Science
Research has also extended into material science, where derivatives based on the tert-butylcatechol framework have been synthesized for the development of new polyamides with flexible main-chain ether linkages. These materials exhibit remarkable solubility, thermal stability, and mechanical properties, suggesting their potential application in advanced materials engineering (Hsiao et al., 2000).
Deprotection Strategies
The selective removal of protective groups, such as the tert-butoxycarbonyl group, is crucial in multi-step synthetic sequences. Research has explored improved methodologies for the selective deprotection of tert-butoxycarbonyl in the presence of other sensitive functional groups, offering valuable insights for the synthesis of complex organic molecules (Bodanszky & Bodanszky, 2009).
Advanced Oxidation Processes
In environmental sciences, the compound's derivatives have been investigated for their potential in advanced oxidation processes, highlighting the broader applicability of this compound beyond the realm of organic synthesis. For example, the optimization of photo-electro/Persulfate/nZVI processes for the degradation of environmental pollutants showcases the interdisciplinary applications of these compounds (Mehralipour & Kermani, 2021).
Properties
IUPAC Name |
(2S,4S)-4-(3,4-dichlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO5/c1-16(2,3)24-15(22)19-8-10(7-13(19)14(20)21)23-9-4-5-11(17)12(18)6-9/h4-6,10,13H,7-8H2,1-3H3,(H,20,21)/t10-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOVDGQOSGBMLA-GWCFXTLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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